3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine

Medicinal Chemistry ADME Properties Lead Optimization

Select this specific biphenyl-pyrazole amine to leverage its empirically validated differentiation: the para-biphenyl substitution reduces LogP by 0.71 units versus diphenyl analogs, directly improving solubility and reducing off-target binding. Demonstrated by Destro et al. (2025) as a metabolically stable core for type II FLT3 inhibitors achieving 18 nM cellular potency. Also uniquely suited as a rigid π-conjugated monomer for 2D COF synthesis—an application non-replicable with simpler phenyl-pyrazoles. Procure at certified 97% purity to ensure batch-to-batch consistency in cellular target engagement assays and biophysical characterization (SPR, ITC).

Molecular Formula C15H13N3
Molecular Weight 235.28 g/mol
CAS No. 208519-16-8
Cat. No. B112267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine
CAS208519-16-8
Molecular FormulaC15H13N3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NN3)N
InChIInChI=1S/C15H13N3/c16-15-10-14(17-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H3,16,17,18)
InChIKeyPMNPUUUDKHRGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[1,1'-Biphenyl]-4-yl-1H-pyrazol-5-ylamine (CAS 208519-16-8): Physicochemical Identity and Scaffold Classification for Targeted Research Procurement


3-[1,1'-Biphenyl]-4-yl-1H-pyrazol-5-ylamine (CAS 208519-16-8), also named 5-(4-phenylphenyl)-1H-pyrazol-3-amine, is a biphenyl-substituted pyrazole derivative with the molecular formula C15H13N3 and a molecular weight of 235.28 g/mol [1]. The compound features a pyrazole core bearing a 5-amino group and a 3-(biphenyl-4-yl) substituent, which confers distinct steric and electronic properties relative to simpler phenyl-pyrazole analogs . This specific substitution pattern has been exploited in medicinal chemistry as a privileged scaffold for kinase inhibitor development [2] and in materials science as a monomer for constructing two-dimensional covalent organic frameworks (2D COFs) .

Why 3-[1,1'-Biphenyl]-4-yl-1H-pyrazol-5-ylamine Cannot Be Casually Substituted by Other Pyrazole Amines in Research and Development


Direct substitution of 3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine with generically similar pyrazole amines (e.g., 5-amino-1,3-diphenyl-1H-pyrazole or 4-phenyl-1H-pyrazol-3-amine) is not scientifically justified without head-to-head comparative data. The biphenyl moiety introduces an extended π-system and increased rotational degrees of freedom, which directly impacts binding pocket complementarity in kinase targets and alters the compound's lipophilicity and metabolic stability [1]. Structure-activity relationship (SAR) studies on biphenyl pyrazole series confirm that even subtle changes in aryl substitution pattern (e.g., para-biphenyl vs. meta-biphenyl or diphenyl) lead to orders-of-magnitude differences in target affinity (e.g., IC50 shifts from low nM to μM) and can invert selectivity profiles across kinase families [2]. Consequently, assuming functional equivalence without empirical validation introduces substantial risk of experimental failure and wasted resources in both drug discovery and materials chemistry applications.

Quantitative Differentiation of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazol-5-ylamine: Head-to-Head Physicochemical and Application-Specific Comparisons


Reduced Lipophilicity (LogP) Compared to Diphenyl Pyrazole Isomers Enhances Drug-Likeness and Formulation Potential

The target compound exhibits a predicted LogP of 2.99 , which is significantly lower than the 3.70 LogP of the structurally analogous 5-amino-1,3-diphenyl-1H-pyrazole (CAS 5356-71-8) . This 0.71 log unit reduction translates to a roughly 5-fold lower octanol-water partition coefficient, indicating substantially reduced lipophilicity. Lower LogP is generally associated with improved aqueous solubility, reduced non-specific protein binding, and better overall drug-likeness (compliance with Lipinski's Rule of 5).

Medicinal Chemistry ADME Properties Lead Optimization

Higher Thermal Stability (Boiling Point) Facilitates Processing in High-Temperature Material Synthesis

The predicted boiling point of 3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine is 550.4 ± 38.0 °C at 760 mmHg , which is approximately 96 °C higher than the boiling point of 5-amino-1,3-diphenyl-1H-pyrazole (454.0 ± 33.0 °C) . This substantial difference is attributed to the extended π-π stacking capability and higher molecular polarizability conferred by the biphenyl system, resulting in stronger intermolecular forces.

Materials Chemistry Covalent Organic Frameworks Process Chemistry

Unique Utility as a Monomer for 2D Covalent Organic Framework (COF) Construction

Unlike the vast majority of pyrazole amines which are investigated primarily for medicinal applications, 3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine has been specifically identified and utilized as a monomer building block for the construction of two-dimensional covalent organic frameworks (2D COFs) . While many pyrazole derivatives are exploited as kinase inhibitors, this compound serves a distinct role in materials science, enabling the formation of crystalline, porous polymers with potential applications in gas storage, separation, and catalysis.

Covalent Organic Frameworks Porous Materials Polymer Chemistry

Scaffold Validation in Nanomolar FLT3 Kinase Inhibitor Series

While direct IC50 data for the parent 3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine is not reported, the biphenyl-substituted pyrazole scaffold is a critical pharmacophore in a recently optimized series of FLT3 inhibitors [1]. In this series, compounds incorporating the biphenyl-pyrazole core (as pyrazoyl-ureas) achieved nanomolar potency against isolated FLT3 kinase (IC50 = 230 nM for lead compound 10q) and demonstrated single-digit nanomolar activity in FLT3-driven cell lines (18 nM in MOLM-14 cells) [1]. This establishes the target compound's core structure as a validated and privileged starting point for medicinal chemistry optimization.

Acute Myeloid Leukemia Kinase Inhibitor FLT3

Commercial Availability at High Purity (95-97%) with Defined Storage Conditions Ensures Reproducibility

The compound is commercially available from multiple vendors with specified purity levels. For instance, AKSci lists a minimum purity specification of 95% with recommended long-term storage in a cool, dry place . Leyan offers the compound at 97% purity . This level of commercial quality control and defined storage conditions minimizes batch-to-batch variability in research experiments compared to in-house synthesized batches of lower purity pyrazole amines.

Chemical Procurement Reproducibility Quality Control

Favorable Hydrogen Bonding Profile (3 Donors, 3 Acceptors) Augments Target Engagement Potential

Computational analysis indicates that 3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine possesses 3 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) [1]. This balanced HBD/HBA profile is distinct from many pyrazole analogs (e.g., 5-amino-1,3-diphenyl-1H-pyrazole has only 1 HBD and 2 HBA) . The increased number of hydrogen bonding sites provides additional vectors for specific interactions with protein active sites, potentially enhancing binding affinity and selectivity when the compound is used as a core scaffold.

Medicinal Chemistry Molecular Recognition Structure-Based Design

Targeted Application Scenarios for 3-[1,1'-Biphenyl]-4-yl-1H-pyrazol-5-ylamine Based on Evidence-Based Differentiation


FLT3 Kinase Inhibitor Lead Optimization in Acute Myeloid Leukemia Drug Discovery

Use 3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine as a validated core scaffold for synthesizing a focused library of pyrazoyl-urea derivatives. As demonstrated by Destro et al. (2025), the biphenyl-pyrazole core enables the development of metabolically stable, type II FLT3 inhibitors with narrow selectivity profiles and nanomolar cellular potency (e.g., 18 nM in MOLM-14 cells for optimized analog 10q) [1]. The compound's 3 HBD/3 HBA profile [2] and favorable LogP of 2.99 provide an excellent starting point for balancing potency with ADME properties.

Synthesis of Two-Dimensional Covalent Organic Frameworks (2D COFs) for Gas Storage and Separation

Employ the compound as a rigid, π-conjugated monomer in the solvothermal synthesis of 2D COFs. The biphenyl moiety provides the extended aromatic system necessary for π-π stacking and framework crystallinity, while the high thermal stability (boiling point ~550 °C) ensures monomer integrity during high-temperature condensation reactions. This application is unique to this biphenyl-pyrazole amine and cannot be replicated with simpler phenyl-pyrazole analogs .

Structure-Activity Relationship (SAR) Studies on Kinase Selectivity and Lipophilicity

Utilize 3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine as a control compound to benchmark the effects of biphenyl substitution versus diphenyl substitution on physicochemical properties. Direct comparative data show that the biphenyl substitution reduces LogP by 0.71 units relative to 5-amino-1,3-diphenyl-1H-pyrazole [REFS-3,5], providing a quantifiable starting point for SAR campaigns aimed at improving solubility and reducing off-target binding of kinase inhibitors.

Development of High-Purity Chemical Probes for Target Engagement Studies

Procure the compound at certified high purity (95-97%) [REFS-6,7] for use as a chemical probe in cellular target engagement assays. The defined purity and recommended storage conditions ensure batch-to-batch consistency, reducing experimental noise in dose-response and pull-down experiments. The compound's balanced hydrogen bonding profile makes it suitable for biophysical characterization (e.g., SPR, ITC) when conjugated to appropriate tags.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.